Lithocholenic acid

bile acid metabolism microbiome intestinal bacteria

Bile acid research demands precision-not generic detergents. Lithocholenic acid (Δ6-lithocholenic acid; CAS 1053-37-8) is an unsaturated monohydroxy bile acid and a distinct intermediate in colonic bacterial metabolism of CDCA and UDCA. • Anti-tumor activity distinguishes it from saturated analogs like lithocholic acid • Defined biotransformation rate (5.5-14.0% from CDCA) & high intestinal absorption (33-92%) for robust enterohepatic modeling • >98% purity; DMSO-soluble for reproducible assay preparation • Validated reference standard for GC-MS & AgNO3-TLC method development

Molecular Formula C24H38O3
Molecular Weight 374.6 g/mol
CAS No. 1053-37-8
Cat. No. B1674885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithocholenic acid
CAS1053-37-8
SynonymsLithocholenic acid; 
Molecular FormulaC24H38O3
Molecular Weight374.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C=CC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h11,13,15-21,25H,4-10,12,14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1
InChIKeyFEGCPHIPSRBREU-HVATVPOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lithocholenic Acid (CAS 1053-37-8): A Δ6-Unsaturated Bile Acid with Distinct Biotransformation and Therapeutic Potential


Lithocholenic acid (Δ6-lithocholenic acid; 3α-hydroxy-5β-6-cholen-24-oic acid) is an unsaturated monohydroxy bile acid and a key intermediate in the colonic bacterial metabolism of primary bile acids chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA) [1]. It is a derivative of the secondary bile acid lithocholic acid (LCA), distinguished by a double bond at the C6-C7 position, which confers unique physicochemical and metabolic properties [2]. Beyond its role as a physiological metabolite, lithocholenic acid has garnered research interest for its reported anti-tumor activity and its potential as a biomarker in hepatobiliary disease, distinguishing it from its fully saturated analogs .

Why Lithocholenic Acid (1053-37-8) Cannot Be Substituted with Common Saturated Bile Acids in Research Applications


The procurement of a specific bile acid for research is not a trivial substitution of one 'detergent' for another; it is a selection of a precise signaling molecule with defined metabolic and functional fingerprints. Lithocholenic acid, an unsaturated Δ6-bile acid, exhibits distinct biotransformation kinetics and biological activities compared to saturated analogs like lithocholic acid (LCA), chenodeoxycholic acid (CDCA), or ursodeoxycholic acid (UDCA) [1]. For example, while LCA is a known hepatotoxic and pro-inflammatory secondary bile acid, lithocholenic acid serves as a transient intermediate in a novel, alternative pathway for CDCA synthesis in species (including humans) that cannot 7α-hydroxylate LCA [2]. Furthermore, its reported anti-tumor activity is a differentiating feature not shared by all bile acids, and its specific chromatographic and analytical behavior necessitates distinct handling and validation standards, making generic substitution a risk to experimental reproducibility and data integrity [3].

Quantitative Differentiation of Lithocholenic Acid (1053-37-8) from Related Bile Acid Analogs


Bacterial Biotransformation Rate: Lithocholenic Acid as a Key Intermediate

Lithocholenic acid is a direct and quantifiable bacterial metabolite of chenodeoxycholic acid (CDCA). In fecal biotransformation studies, the proportion of CDCA converted to Δ6-lithocholenic acid consistently ranged from 5.5% to 14.0% [1]. This provides a defined, measurable output for studying microbial bile acid metabolism and contrasts with the direct metabolism of CDCA to lithocholic acid (LCA) via 7α-dehydroxylation, a separate pathway.

bile acid metabolism microbiome intestinal bacteria

Intestinal Absorption Efficiency of Lithocholenic Acid in Humans

In human jejunal perfusion studies, Δ6-[24-14C]lithocholenic acid demonstrated a wide but quantifiable absorption range of 33-92% [1]. This high absorptive capacity, despite its unsaturated structure, is a key pharmacokinetic parameter that differentiates its behavior from that of some poorly absorbed synthetic bile acid derivatives and is essential for modeling its enterohepatic circulation.

pharmacokinetics absorption ADME bile acid

Differentiation via a Novel Biosynthetic Pathway in Humans

Lithocholenic acid (as 3β-hydroxy-5-cholenoic acid) serves as a critical intermediate in an alternative pathway for chenodeoxycholic acid (CDCA) synthesis, a pathway active in humans and rabbits but absent in rodents for this step [1]. This is a key species-specific metabolic difference. While both lithocholic acid (LCA) and lithocholenic acid are related, LCA is the endpoint of a different pathway. Humans and rabbits cannot 7α-hydroxylate LCA, but they can convert 3β-hydroxy-5-cholenoic acid to CDCA, a pathway that prevents the accumulation of this potentially cholestatic intermediate [2].

bile acid synthesis metabolism biomarker liver disease

Chromatographic Differentiation from Saturated Analogs

Unsaturated 5β-cholenoic acids, including lithocholenic acid, are indistinguishable from their saturated analogs (e.g., lithocholic acid) by conventional thin-layer chromatography (TLC) on plain silica gel [1]. This necessitates more specific analytical methods for identification and quality control, such as silver nitrate-impregnated TLC (AgNO3-TLC) or gas chromatography-mass spectrometry (GC-MS), to ensure material identity and purity, a requirement that does not apply to saturated bile acids.

analytical chemistry chromatography quality control lipidomics

Reported Anti-Tumor Activity as a Distinct Functional Property

Lithocholenic acid is reported to possess anti-tumor activity, a functional property that differentiates it from the primary bile acids CDCA and cholic acid (CA), and even from its parent compound, lithocholic acid (LCA), which is more commonly associated with pro-inflammatory and tumor-promoting effects in certain contexts . This biological activity positions lithocholenic acid as a specific tool compound for investigating bile acid-mediated anti-cancer mechanisms.

oncology anti-tumor cancer research drug discovery

Water Solubility as a Key Differentiator for In Vitro Assay Design

Lithocholenic acid exhibits an extremely low predicted water solubility of 0.00069 g/L, classifying it as a highly lipophilic compound [1]. This physical property is critical for experimental planning and differentiates it from more hydrophilic conjugated bile acids like taurocholic acid. This low aqueous solubility necessitates the use of organic solvents like DMSO for preparation of stock solutions for in vitro assays, a practical consideration that directly impacts procurement and experimental design.

physicochemical properties solubility formulation assay development

High-Impact Application Scenarios for Lithocholenic Acid (1053-37-8) Based on Quantified Evidence


Investigating Microbial Bile Acid Metabolism and the Gut-Liver Axis

Use lithocholenic acid as a precise, quantifiable tracer to study the conversion of primary bile acids (CDCA, UDCA) by the gut microbiome. The known biotransformation rate (5.5-14.0% from CDCA) [1] and high intestinal absorption (33-92%) [2] make it an ideal substrate for in vitro and ex vivo models of bacterial metabolism and enterohepatic circulation. This application is far more specific than using a saturated analog, as it tracks a distinct and measurable pathway.

Human-Relevant Models for Bile Acid Synthesis and Liver Disease Biomarker Discovery

Employ lithocholenic acid (as 3β-hydroxy-5-cholenoic acid) in human hepatocyte or other relevant cell lines to study the alternative pathway for chenodeoxycholic acid synthesis, a pathway not present in rodents [3]. Its accumulation and preferential urinary excretion in cholestatic liver diseases [4] also support its use as a biomarker in translational research, offering a specific metabolic readout not provided by saturated bile acids.

Analytical Method Development and Quality Control of Unsaturated Bile Acids

Utilize lithocholenic acid as a challenging reference standard for developing and validating advanced chromatographic and mass spectrometric methods (e.g., AgNO3-TLC, GC-MS) [5]. Its indistinguishability from saturated analogs on standard TLC provides a rigorous test of method selectivity, essential for lipidomics and metabolomics core facilities and analytical chemistry groups requiring high-resolution separation of closely related lipid species.

Functional Studies of Bile Acid-Mediated Anti-Tumor Mechanisms

Incorporate lithocholenic acid as a tool compound in oncology research to investigate the anti-tumor properties of specific bile acids, a functional characteristic that distinguishes it from the tumor-promoting associations of other bile acids like LCA . Its use enables the dissection of bile acid signaling pathways relevant to cancer biology, with the practical requirement of handling its low aqueous solubility (0.00069 g/L) using DMSO-based solutions [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lithocholenic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.